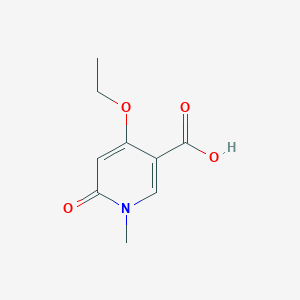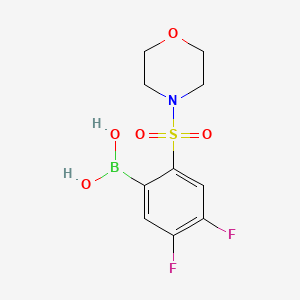
(4,5-二氟-2-(吗啉磺酰基)苯基)硼酸
描述
“(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound used in scientific research . It exhibits perplexity and burstiness, making it suitable for various applications ranging from medicinal chemistry to materials science.
Synthesis Analysis
Boronic acids, including “(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They can be used as reactants/reagents in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .Molecular Structure Analysis
The molecular structure of boronic acids is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
Boronic acids are widely used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by the presence of the boronic acid group. For example, the boronic acid group can lower the pKa of the neighbouring boronic acid, thereby facilitating diol binding at neutral pH .科学研究应用
Suzuki-Miyaura Cross-Coupling in Organic Synthesis
(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling process . This reaction is pivotal in organic chemistry for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst. This method is widely appreciated for its mild conditions, functional group tolerance, and environmental friendliness.
Drug Delivery Systems
In the realm of medicinal chemistry, boronic acids are explored for their potential in drug delivery systems . The unique property of boronic acids to form reversible covalent bonds with diols allows for the creation of stimuli-responsive systems. This can be particularly useful in designing glucose-responsive insulin delivery systems, where the release of insulin is triggered by elevated glucose levels.
Neutron Capture Therapy
Boronic acids, including derivatives like (4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid , are investigated as boron carriers in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted cancer treatment that relies on the accumulation of boron in tumor cells followed by neutron irradiation, leading to cell destruction. The stability and selectivity of boron carriers are crucial for the success of this therapy.
Analytical Chemistry Applications
In analytical chemistry, boronic acids are utilized for their selective binding to cis-diols, which is pH-dependent . This feature is exploited in the development of sensors and separation materials that can selectively bind and detect compounds like carbohydrates, nucleosides, and catechols, enhancing the sensitivity and accuracy of analytical methods.
Material Science
The boronic acid functional groups are instrumental in the synthesis of advanced materials . They are used to create boronate affinity materials (BAMs) that exhibit high selectivity for cis-diol-containing molecules. These materials have applications in separation technologies, sensing, imaging, and diagnostics.
Biochemistry Research
In biochemistry, boronic acids serve as tools for studying enzyme mechanisms and as inhibitors . Their ability to interact with biological molecules like proteins and carbohydrates enables researchers to probe biological processes and develop new therapeutic agents.
作用机制
未来方向
属性
IUPAC Name |
(4,5-difluoro-2-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO5S/c12-8-5-7(11(15)16)10(6-9(8)13)20(17,18)14-1-3-19-4-2-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCGIUYQLWVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



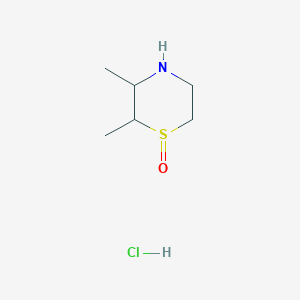

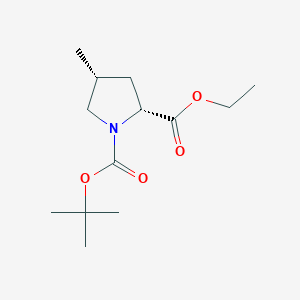
![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
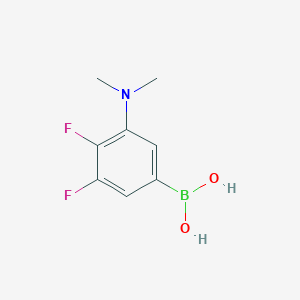
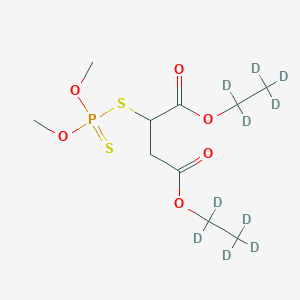
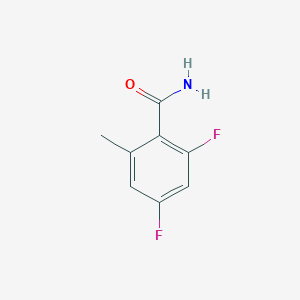
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)
